Molecular Weight Enables Fine-Tuned Permeability and Selectivity vs. Unsubstituted Scaffold
CAS 1251598-39-6 (MW 403.48 g/mol) sits within the optimal Lipinski Rule of 5 space (MW ≤ 500), providing sufficient molecular complexity for selective target engagement, while its unsubstituted piperidine comparator (CAS 1306739-72-9, MW 274.36 g/mol) lies significantly below the typical orally bioavailable small-molecule drug space [1]. The ~129 Da mass difference arises from the 4-cyanobenzoyl substituent, which adds critical pharmacophoric surface area for protein-ligand interactions without breaching the MW 500 threshold [2].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 403.48 |
| Comparator Or Baseline | N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide (CAS 1306739-72-9): 274.36 |
| Quantified Difference | +129.12 g/mol (+47.1% increase) |
| Conditions | Calculated from molecular formula; free base forms compared. |
Why This Matters
Procurement decisions for screening libraries prioritize compounds within the MW 300-500 range because this window balances cellular permeability with target-binding surface area; compounds below MW 300 often lack sufficient complexity for selective protein engagement.
- [1] SpectraBase. Compound ID 2CTxFh84Zae: C24H25N3O3, MW 403.48 g/mol. Wiley Science Solutions. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (Rule of 5 reference context). View Source
